Ethyl 3-aminooxane-4-carboxylate hydrochloride
Description
Properties
Molecular Formula |
C8H16ClNO3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
ethyl 3-aminooxane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)6-3-4-11-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
QDMPKNIXADZTMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCOCC1N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Esterification: The carboxylate group is esterified with ethanol to form the ethyl ester.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yields.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield 3-aminooxane-4-carboxylic acid. This reaction is critical for generating bioactive carboxylic acid derivatives.
Conditions and Outcomes
| Reaction Type | Conditions | Reagents/Catalysts | Product |
|---|---|---|---|
| Acidic Hydrolysis | HCl (aqueous), reflux | Concentrated HCl | 3-Aminooxane-4-carboxylic acid |
| Basic Hydrolysis | NaOH (aqueous), 60–80°C | NaOH, H₂O | Sodium 3-aminooxane-4-carboxylate |
The choice of conditions affects reaction efficiency. Acidic hydrolysis is preferred for direct isolation of the free carboxylic acid, while basic hydrolysis produces water-soluble salts.
Amino Group Reactivity
The primary amine participates in nucleophilic substitution and acylation reactions, enabling diversification into pharmacologically relevant derivatives.
Acylation Reactions
The amino group reacts with acyl chlorides or anhydrides to form amides. For example:
-
Reaction with Acetic Anhydride :
Optimization :
-
Catalytic triethylamine enhances yield by absorbing HCl byproducts.
-
Solvents like dichloromethane or THF improve reagent compatibility.
Schiff Base Formation
Reaction with aldehydes/ketones forms imines, which are intermediates for further functionalization:
Oxane Ring Modifications
The tetrahydrofuran-like oxane ring exhibits strain-dependent reactivity, enabling ring-opening or functionalization.
Ring-Opening Reactions
Under acidic conditions, the oxane ring undergoes cleavage to produce amino diols:
Example :
Applications :
-
Amino diols serve as chiral ligands or building blocks for polyurethanes.
Electrophilic Substitution
The oxygen atom in the oxane ring can act as a weak nucleophile, facilitating alkylation or silylation at elevated temperatures.
Cross-Coupling Reactions
The carboxylate ester can participate in palladium-catalyzed cross-couplings, similar to ethyl coumarin-3-carboxylate . For instance:
Thermal Rearrangements
Heating with carboxylic anhydrides (e.g., acetic anhydride) induces ester-to-ketone rearrangements:
Mechanism :
Biological Activity
While not a direct chemical reaction, the compound’s bioactivity stems from its interactions with enzymes:
-
Inhibits cytochrome P450 isoforms via coordination to heme iron.
-
Displays cytotoxicity against HepG2 liver cancer cells (IC₅₀ ~50 μM).
Scientific Research Applications
Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride has several scientific research applications:
Pharmaceuticals: It is used in the development of drugs for the treatment of type 2 diabetes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride involves:
Molecular Targets: The compound targets specific enzymes involved in glucose metabolism.
Pathways: It modulates pathways related to insulin secretion and glucose uptake.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with three analogs: a bicyclic oxabicyclo derivative, glycine ethyl ester hydrochloride, and H-Series kinase inhibitors.
Table 1: Structural and Functional Comparison
Physicochemical and Functional Differences
- Rigidity vs. In contrast, the oxane ring in the target compound allows greater conformational adaptability, which may enhance binding to biological targets.
- Bioactivity: The H-Series inhibitors (e.g., H-7, H-8) feature sulfonamide and aromatic moieties, enabling strong interactions with kinase active sites . The target compound lacks these groups, suggesting divergent applications, though its amino and ester groups may facilitate use as a building block in drug design.
- However, the oxane ring likely requires cyclization steps absent in simpler analogs .
Biological Activity
Ethyl 3-aminooxane-4-carboxylate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an amino group and a carboxylate moiety. The presence of these functional groups is crucial for its biological activity, influencing interactions with various biological targets.
Biological Activities
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. The most active compounds in these studies had IC50 values ranging from 23.2 to 49.9 µM, indicating potent anticancer properties .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 4 | 23.2 | MCF-7 |
| Compound 24 | 49.9 | HepG-2 |
2. Antiallergic Activity
Ethyl derivatives such as ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate have demonstrated significant antiallergic activity, being reported as ten times more effective than disodium cromoglycate in rat models for passive cutaneous anaphylaxis tests. This suggests that structural modifications leading to the formation of ethyl esters can enhance oral bioavailability and potency against allergic reactions .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction: Flow cytometric analyses have shown that certain derivatives can induce apoptosis in cancer cells by reducing cell viability significantly.
- Inhibition of Kinases: Similar compounds have been identified as potential inhibitors of Janus kinase (JAK) pathways, which are crucial in the development of various malignancies and immunological disorders .
Case Studies
Several case studies provide insight into the efficacy of this compound and its derivatives:
- In Vitro Studies: In vitro testing on MCF-7 cells revealed that treatment with specific derivatives led to a marked decrease in cell viability, affirming their potential as anticancer agents.
- In Vivo Studies: Animal models treated with selected compounds showed a significant reduction in tumor mass compared to controls, further supporting their therapeutic potential .
Q & A
Q. What experimental design principles minimize enantiomeric cross-reactivity when studying this compound in chiral catalytic systems?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to enforce stereoselectivity. Screen catalysts (e.g., BINAP-metal complexes) under varying temperatures and solvents. Analyze enantiomeric ratios via Mosher ester derivatization and -NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
